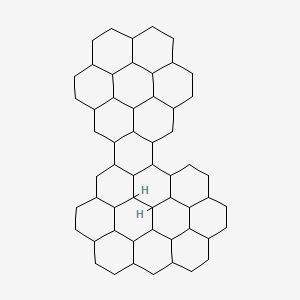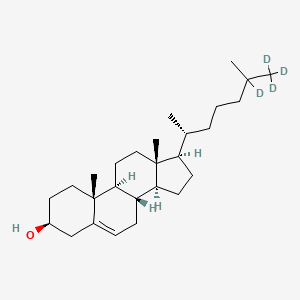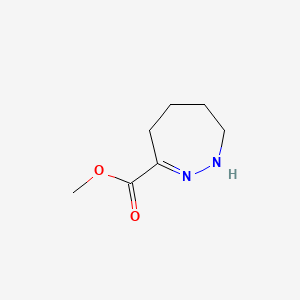
D,L-threo-Droxidopa-13C2,15N Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D,L-threo-Droxidopa-13C2,15N Hydrochloride is a stable isotope labeled form of Droxidopa . It’s a synthetic amino acid precursor that is converted to norepinephrine in the body . Norepinephrine is a neurotransmitter that plays a key role in regulating blood pressure and heart rate . This compound is used in clinical research to study the pharmacokinetics and pharmacodynamics of Droxidopa . It’s also used as a reference standard in analytical chemistry, particularly in mass spectrometry-based methods for quantifying Droxidopa in biological samples .
Molecular Structure Analysis
The molecular formula of this compound is C9H11D2C15NHNO4.HCl . Its molecular weight is 322.7 g/mol . The compound is a white to off-white powder .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It is soluble in water and ethanol . It should be stored in a cool, dry place away from light and moisture .Applications De Recherche Scientifique
Neurogenic Orthostatic Hypotension Treatment
D,L-threo-Droxidopa-13C2,15N Hydrochloride, commonly known as Droxidopa, is primarily used in the treatment of neurogenic orthostatic hypotension (nOH). This condition often occurs in various neurodegenerative disorders, including Parkinson's disease (PD), Multiple System Atrophy (MSA), and pure autonomic failure (PAF). Droxidopa acts as a pro-drug, metabolizing into norepinephrine in nerve endings and other tissues, which helps alleviate the symptoms of nOH such as dizziness and lightheadedness upon standing. Clinical trials and studies have shown its effectiveness in reducing the manometric drop in blood pressure after posture changes or meals in patients with these disorders (Pérez-Lloret et al., 2014); (Pérez-Lloret et al., 2019).
Effects on Monoamine Metabolism
Droxidopa is also known to affect monoamine neurotransmitters such as dopamine (DA) and serotonin (5-HT). Studies examining its impact on monoamine metabolism have found that it can increase the concentrations of these neurotransmitters and their metabolites, though the exact significance and implications of these changes are still being explored (Maruyama et al., 1994).
Impact on Neurotransmitter Production
Droxidopa's role in neurotransmitter production extends beyond norepinephrine, as indicated by its interaction with various enzymes and pathways in the body. For example, studies have looked into its conversion to norepinephrine in cells expressing l-aromatic-amino-acid decarboxylase (LAAAD) and its stability and degradation under different conditions (Goldstein, 2006).
ADHD and Cognitive Function
There is emerging research on Droxidopa's potential impact on cognitive functions and disorders like ADHD. Studies suggest that it might influence activity in the prefrontal cortex and dopamine neurons, showing promise in alleviating ADHD-like behaviors in animal models (Peña et al., 2020).
Synthesis and Structural Analysis
Research has also focused on the synthesis of Droxidopa and its structural optimization, which is vital for its effective use in medical treatments. This includes studies on the synthesis process, stability-indicating methods, and the characterization of related substances (Hongbo et al., 2010); (Kumar et al., 2016).
Mécanisme D'action
Target of Action
D,L-threo-Droxidopa-13C2,15N Hydrochloride, also known as Droxidopa, is a synthetic amino acid precursor . The primary target of Droxidopa is the neurotransmitter norepinephrine . Norepinephrine plays a crucial role in the body’s fight or flight response by increasing heart rate, triggering the release of glucose from energy stores, and increasing blood flow to skeletal muscle .
Mode of Action
Droxidopa is capable of crossing the protective blood-brain barrier . Once inside the brain, it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase . Norepinephrine then acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator .
Pharmacokinetics
The pharmacokinetics of Droxidopa involves its absorption, distribution, metabolism, and excretion (ADME). As a stable isotope-labeled compound, Droxidopa can be precisely tracked and quantified in metabolic pathways .
Result of Action
The action of Droxidopa results in the increased supply of norepinephrine in patients with neurogenic orthostatic hypotension (NOH), thereby improving orthostatic blood pressure and alleviating associated symptoms of lightheadedness, dizziness, blurred vision, and syncope through the induction of tachycardia (increased heart rate) and hypertension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Droxidopa. For instance, the use of stable isotope-labeled compounds like Droxidopa can help to accurately control concentration and exposure time in cell culture or enzyme reactions, which is beneficial for studying metabolic reactions and enzyme activity . Furthermore, directly using compounds labeled with stable isotopes at specific locations in the human body or animal models can help validate drug mechanisms and assess unexpected side effects, improving the accuracy and efficiency of clinical research .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of D,L-threo-Droxidopa-13C2,15N Hydrochloride involves the incorporation of 13C2 and 15N isotopes into the molecule. This can be achieved by using labeled starting materials in the synthesis process. The synthesis pathway involves several steps, including protection of functional groups, coupling reactions, and deprotection steps.", "Starting Materials": [ "L-Tyrosine-13C2,15N", "Benzyl Chloride", "Sodium Hydroxide", "Diethyl Ether", "Hydrochloric Acid" ], "Reaction": [ "Protection of the carboxylic acid group of L-Tyrosine-13C2,15N with a benzyl group using benzyl chloride and sodium hydroxide in diethyl ether solvent to obtain benzyl-L-tyrosine-13C2,15N", "Reduction of the benzyl protected group to obtain benzyl-L-threo-Droxidopa-13C2,15N using sodium borohydride in methanol solvent", "Deprotection of the hydroxyl group using hydrochloric acid in methanol solvent to obtain D,L-threo-Droxidopa-13C2,15N Hydrochloride" ] } | |
Numéro CAS |
1329556-63-9 |
Formule moléculaire |
C9H12ClNO5 |
Poids moléculaire |
252.625 |
Nom IUPAC |
(2S,3R)-2-azanyl-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO5.ClH/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4;/h1-3,7-8,11-13H,10H2,(H,14,15);1H/t7-,8+;/m0./s1/i7+1,9+1,10+1; |
Clé InChI |
FFEWFMCABUNGJJ-OPABSIBTSA-N |
SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O.Cl |
Synonymes |
(βS)-rel-β,3-Dihydroxy-D-tyrosine-13C2,15N Hydrochloride; DL-threo-3-(3,4-Dihydroxyphenyl)serine-13C2,15N Hydrochloride; DL-DOPS-13C2,15N; L-Threodops-13C2,15N Hydrochloride; DL-threo-3,4-Dihydroxyphenylserine-_x000B_13C2,15N Hydrochloride; DL-threo-DOPS-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Ethoxyphenoxy)methyl]-4-methylmorpholine](/img/structure/B587558.png)






![N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester](/img/structure/B587574.png)